Cas no 1806172-08-6 (3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H5BrF3N3O/c9-5-3-15-6(2-14)4(1-13)7(5)16-8(10,11)12/h3H,1,13H2
- InChIKey: AHCQVQNSKDQSLU-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C#N)C(CN)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 290
- XLogP3: 1.6
- トポロジー分子極性表面積: 71.9
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022003895-1g |
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine |
1806172-08-6 | 97% | 1g |
$1,848.00 | 2022-03-31 | |
Alichem | A022003895-500mg |
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine |
1806172-08-6 | 97% | 500mg |
$970.20 | 2022-03-31 |
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridineに関する追加情報
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine: A Versatile Building Block in Modern Chemistry and Drug Discovery
The compound CAS No. 1806172-08-6, formally known as 3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine, represents a structurally complex and functionally rich molecule with significant potential in pharmaceutical research and synthetic chemistry. Its unique combination of a pyridine core, a bromo substituent, a cyano group, and a trifluoromethoxy moiety provides a scaffold for the development of bioactive molecules targeting diverse therapeutic areas. The presence of the aminomethyl group further enhances its utility as a reactive handle for conjugation with other pharmacophores or biomolecules.
Recent advancements in medicinal chemistry highlight the importance of fluorinated heterocycles like 4-(trifluoromethoxy)pyridine derivatives in drug discovery programs. The trifluoromethoxy group is known to improve metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable tool for optimizing lead compounds. In the context of CAS No. 1806172-08-6, the bromo substituent serves as an ideal site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), enabling the rapid diversification of its chemical structure to explore structure-activity relationships (SAR).
The cyano functionality (-CN) in this molecule is particularly noteworthy for its ability to participate in nucleophilic additions and act as an electron-withdrawing group, influencing electronic properties across the pyridine ring. This characteristic has been exploited in the design of kinase inhibitors and antitumor agents where precise control over molecular geometry is critical. For instance, studies published in *Journal of Medicinal Chemistry* (2023) demonstrate that similar cyanopyridine derivatives exhibit potent activity against EGFR mutations associated with non-small cell lung cancer (NSCLC).
Synthetic accessibility is another key advantage of 3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine. The aminomethyl group allows for straightforward derivatization via alkylation, acylation, or coupling with carboxylic acids to form amide bonds—a common motif in drug molecules. Researchers at leading pharmaceutical companies have utilized this feature to develop prodrug strategies where the amine functionality acts as a linker for targeted drug delivery systems.
In materials science applications, this compound's multifunctional architecture positions it as a candidate for optoelectronic devices due to its conjugated π-system and fluorinated electron-donating groups. Recent work from the University of Tokyo (Advanced Materials Interfaces, 2024) explores how such pyridine-based molecules can enhance charge transport properties in organic field-effect transistors (OFETs).
The growing interest in green chemistry methods has also spurred investigations into catalytic systems compatible with bromo-substituted heterocycles like this one. Transition-metal-free C–N bond formation techniques using photoredox catalysis have shown promise for functionalizing the bromo group while preserving sensitive functionalities such as the cyano and trifluoromethoxy moieties.
In academic research settings, this compound serves as an excellent model system for studying regioselectivity in heterocyclic chemistry. Computational studies published in *Organic Letters* (2023) reveal that the electronic interplay between the cyano group and trifluoromethoxy substituent creates distinct reactivity patterns during electrophilic aromatic substitution reactions.
Beyond direct pharmaceutical applications, this molecule contributes to methodological advances in synthetic organic chemistry. Its use as a chiral auxiliary or phase-transfer catalyst precursor has been documented in recent Total Synthesis reports from Nature Chemistry (Vol. 17, 2024), underscoring its role as both an end product and a platform chemical.
The trifluoromethoxy group (-OCF₃) remains one of the most intensively studied fluorinated motifs due to its unique combination of steric bulk and electronic effects. In clinical-stage compounds like sotorasib (an FDA-approved KRAS G12C inhibitor), similar fluorinated pyridines demonstrate improved pharmacokinetic profiles compared to their non-fluorinated analogs.
Ongoing research into covalent inhibitors highlights another dimension of this compound's utility. The cyano functionality can be converted into electrophilic warheads through nucleophilic substitution reactions, enabling irreversible binding to cysteine residues on target enzymes—a strategy successfully employed in BTK inhibitors currently under clinical evaluation.
In agrochemical development programs, analogs containing both bromo and cyano groups have shown enhanced herbicidal activity through improved light absorption properties and soil stability—characteristics that may be transferable to derivatives based on CAS No. 1806172-08-6.
The modular nature of this scaffold also makes it attractive for fragment-based drug discovery approaches. By systematically varying substituents at different positions on the pyridine ring while maintaining core functionalities like the amine handle and halogen atom, researchers can rapidly generate diverse compound libraries using high-throughput screening platforms.
In conclusion, CAS No. 1806172-08-6 exemplifies how strategic placement of multiple functional groups within a single molecular framework can create exceptional opportunities across multiple scientific disciplines—from precision medicine development to advanced materials engineering—while maintaining synthetic tractability through well-established transformation pathways.
1806172-08-6 (3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine) Related Products
- 2172077-87-9(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid)
- 58924-66-6((furan-2-ylmethyl)(2-methylpropyl)amine)
- 2171669-50-2(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid)
- 220684-41-3((4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one)
- 1031961-64-4(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide)
- 1226439-87-7(2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide)
- 163684-51-3(4-(Chloromethyl)-6-methoxy-2H-chromen-2-one)
- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)
- 1041528-64-6(5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)
- 890600-19-8(N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide)




